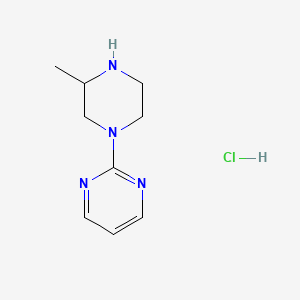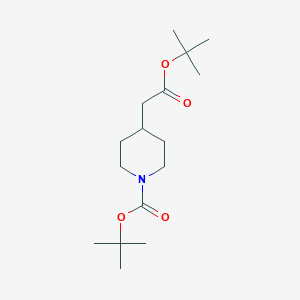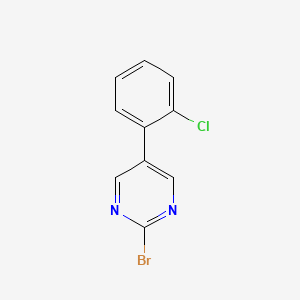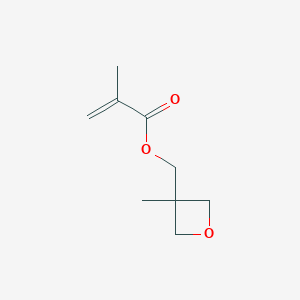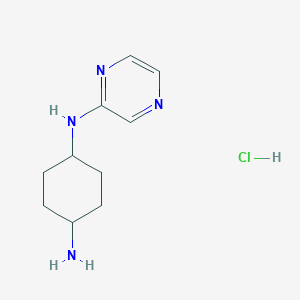
2-Chloro-5-fluorobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and chlorine and fluorine atoms are substituted at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the diazotization of 2-chloro-5-fluoroaniline followed by reduction. The process begins with the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-5-fluoroaniline, which undergoes diazotization and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions helps minimize side reactions and improve the stability of the diazonium salt intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating amino groups, the compound is reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
2-Chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorobenzene-1,2-diamine
- 3-Chloro-5-fluorobenzene-1,2-diamine
- 2-Chloro-4-fluorobenzene-1,3-diamine
Uniqueness
2-Chloro-5-fluorobenzene-1,3-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
2-chloro-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |
InChI Key |
PWWXYKVIPYMDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




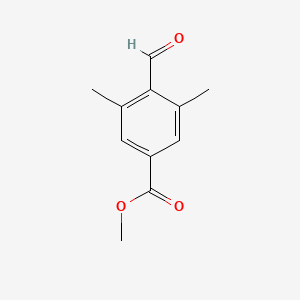
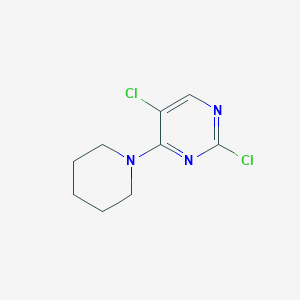
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
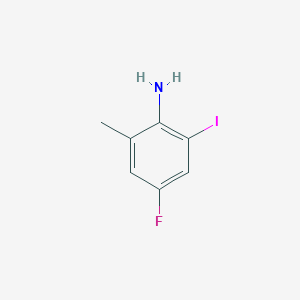
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
